

# An In-depth Technical Guide on N,N'Dibenzylglycinamide: Chemical Structure and Properties

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Compound of Interest		
Compound Name:	N,N'-Dibenzylglycinamide	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of **N,N'-Dibenzylglycinamide**. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.

### **Chemical Structure and Identification**

**N,N'-Dibenzylglycinamide**, with the IUPAC name N-benzyl-2-(benzylamino)acetamide, is a derivative of the simplest amino acid, glycine.[1] Its structure is characterized by a central glycinamide core where both the amino and amide nitrogens are substituted with benzyl groups.

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Key Identifiers:



Identifier	Value
IUPAC Name	N-benzyl-2-(benzylamino)acetamide
CAS Number	1089-31-2[1]
Molecular Formula	C16H18N2O[1]
Molecular Weight	254.33 g/mol [1]
Canonical SMILES	C1=CC=C(C=C1)CN(CC2=CC=CC2)CC(=O) N
InChI Key	XUBNHZKPGDNTMD-UHFFFAOYSA-N

# **Physicochemical Properties**

While extensive experimental data for **N,N'-Dibenzylglycinamide** is not readily available in the public domain, the following table summarizes known and predicted properties.

Property	Value/Description
Physical State	Solid (predicted)
Melting Point	Not reported
Boiling Point	Not reported
Solubility	Predicted to be soluble in organic solvents and poorly soluble in water.
рКа	Not reported

# **Spectroscopic Data (Predicted)**

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **N,N'- Dibenzylglycinamide**. Below are the expected spectral characteristics.



Spectroscopic Technique	Expected Features
<sup>1</sup> H NMR	Signals corresponding to the aromatic protons of the two benzyl groups, the methylene protons of the benzyl groups, the methylene protons of the glycine backbone, and the amine and amide protons.
<sup>13</sup> C NMR	Resonances for the aromatic carbons, the benzylic carbons, the glycine $\alpha$ -carbon, and the amide carbonyl carbon.
Infrared (IR) Spectroscopy	Characteristic absorption bands for N-H stretching (amine and amide), C-H stretching (aromatic and aliphatic), C=O stretching (amide I), and N-H bending (amide II).
Mass Spectrometry (MS)	A molecular ion peak [M]+ at m/z 254.1419.  Predicted fragmentation patterns would involve cleavage of the benzyl groups and the amide bond.[1]

# **Synthesis**

**N,N'-Dibenzylglycinamide** can be synthesized through the acylation of dibenzylamine with a suitable two-carbon acylating agent. A plausible and efficient method involves the reaction of dibenzylamine with chloroacetyl chloride.

# Experimental Protocol: Synthesis of N,N'-Dibenzylglycinamide

This protocol is based on general procedures for the synthesis of related acetamides.

### Materials:

- Dibenzylamine
- Chloroacetyl chloride



- Anhydrous toluene (or other suitable aprotic solvent)
- Triethylamine (or another suitable base)
- Crushed ice
- Ethanol (for recrystallization)

#### Procedure:

- In a round-bottom flask, dissolve dibenzylamine (1 equivalent) in anhydrous toluene.
- Add triethylamine (1.1 equivalents) to the solution to act as a base and scavenger for the HCl byproduct.
- Cool the reaction mixture in an ice bath.
- Slowly add chloroacetyl chloride (1 equivalent) dropwise to the stirred solution.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).
- Upon completion, pour the reaction mixture into crushed ice to precipitate the product and quench any remaining chloroacetyl chloride.
- Filter the resulting precipitate, wash with cold water, and dry.
- Recrystallize the crude product from ethanol to obtain pure N,N'-Dibenzylglycinamide.

# Potential Biological Activities and Signaling Pathways

While no specific biological studies on **N,N'-Dibenzylglycinamide** have been found in the reviewed literature, the structural motifs present in the molecule suggest potential areas of pharmacological interest. Glycine amides and benzylamine derivatives are known to exhibit a range of biological activities.



# **Potential as Anticonvulsant Agents**

Several N-substituted amino acid amides have been investigated for their anticonvulsant properties. The mechanism of action for some of these compounds is thought to involve the modulation of voltage-gated sodium channels or enhancement of GABAergic neurotransmission.

### **Potential as Enzyme Inhibitors**

The amide and secondary amine functionalities in **N,N'-Dibenzylglycinamide** provide potential sites for interaction with enzyme active sites, particularly proteases and esterases. For instance, some N-benzyl-2-(N-benzylamido)acetamide peptoids have been shown to be selective inhibitors of butyrylcholinesterase.[2]

# **Experimental Protocols for Biological Assays**

The following are general protocols that could be adapted to evaluate the potential biological activities of **N,N'-Dibenzylglycinamide**.

# General Protocol for Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

Objective: To assess the ability of a compound to prevent the spread of seizures.

#### Materials:

- Test compound (N,N'-Dibenzylglycinamide)
- Vehicle (e.g., 0.5% methylcellulose)
- Positive control (e.g., Phenytoin)
- Male Swiss mice (or other suitable rodent model)
- Corneal electrodes
- Electroshock apparatus



### Procedure:

- Administer the test compound, vehicle, or positive control to groups of mice via intraperitoneal (i.p.) or oral (p.o.) route.
- At the time of peak effect (predetermined), deliver a maximal electrical stimulus (e.g., 50 mA,
   60 Hz for 0.2 s) through corneal electrodes.
- Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
- Protection is defined as the abolition of the tonic hindlimb extension.
- Calculate the percentage of protected animals in each group.

# **General Protocol for Enzyme Inhibition Assay**

Objective: To determine if a compound inhibits the activity of a specific enzyme.

### Materials:

- Test compound (N,N'-Dibenzylglycinamide) dissolved in a suitable solvent (e.g., DMSO)
- Target enzyme
- Substrate for the enzyme
- Assay buffer
- 96-well microplate
- Microplate reader

#### Procedure:

- In the wells of a microplate, add the assay buffer.
- Add various concentrations of the test compound to the wells. Include a control with no inhibitor.



- Add the enzyme to all wells and incubate for a predetermined time to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the substrate to all wells.
- Monitor the reaction progress (e.g., by measuring the change in absorbance or fluorescence)
   over time using a microplate reader.
- Calculate the initial reaction velocities for each inhibitor concentration.
- Determine the IC<sub>50</sub> value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

### Conclusion

**N,N'-Dibenzylglycinamide** is a readily synthesizable compound with a chemical structure that suggests potential for biological activity, particularly in the areas of central nervous system disorders and enzyme inhibition. This technical guide provides a foundation for further research into this molecule. The lack of extensive experimental data highlights an opportunity for novel investigations into its physicochemical properties and pharmacological profile. The provided protocols offer a starting point for the synthesis and biological evaluation of **N,N'-Dibenzylglycinamide** and its analogues.

Disclaimer: The biological activities and signaling pathways described are based on the structural characteristics of **N,N'-Dibenzylglycinamide** and the known activities of related compounds. They are presented as potential areas for investigation and are not based on direct experimental evidence for this specific molecule. Further research is required to validate these hypotheses.

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## References



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